molecular formula C11H16N2O B1626414 N-Methyl-N-(2-methylamino-ethyl)-benzamide CAS No. 98902-12-6

N-Methyl-N-(2-methylamino-ethyl)-benzamide

Cat. No. B1626414
CAS RN: 98902-12-6
M. Wt: 192.26 g/mol
InChI Key: HRRYEOIOBDIZTM-UHFFFAOYSA-N
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Description

“N-Methyl-N-[2-(methylamino)ethyl]aniline” is a compound with the CAS Number: 2412-49-9 . It has a molecular weight of 164.25 . It’s a liquid at room temperature .


Synthesis Analysis

While specific synthesis methods for “N-Methyl-N-(2-methylamino-ethyl)-benzamide” are not available, there are studies on the synthesis of N-methylated polypeptides . These studies provide insight into the influence of polymerization conditions and the limitations caused by the enhanced steric demand of the amino acid NCA monomers and their N-methylated derivatives .


Molecular Structure Analysis

The molecular structure of a similar compound, “N-Methyl-N-(N,N-dimethylaminoethyl)-aminoethanol”, has been analyzed . Its molecular formula is C7H18N2O and its molecular weight is 146.2306 .


Physical And Chemical Properties Analysis

“N-Methyl-N-[2-(methylamino)ethyl]aniline” is a liquid at room temperature . It has a molecular weight of 164.25 .

Scientific Research Applications

  • Chemical Synthesis

    • N-Methyl-N-(2-methylamino-ethyl)-benzamide is a chemical compound with the CAS Number: 2412-49-9 . It’s used in chemical synthesis .
    • The compound is a liquid at room temperature and has a molecular weight of 164.25 .
    • The InChI code for the compound is 1S/C10H16N2/c1-11-8-9-12(2)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 .
  • Pharmaceutical Research

    • Indoles, a significant type of heterocycle, are found in proteins in the form of amino acids, such as tryptophan .
    • They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .
    • The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .

Safety And Hazards

“N-Methyl-N-[2-(methylamino)ethyl]aniline” is associated with several hazard statements including H302, H312, H314, H332, and H335 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

N-methyl-N-[2-(methylamino)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-12-8-9-13(2)11(14)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRYEOIOBDIZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543367
Record name N-Methyl-N-[2-(methylamino)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(2-methylamino-ethyl)-benzamide

CAS RN

98902-12-6
Record name N-Methyl-N-[2-(methylamino)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JD Balgobin - 2023 - search.proquest.com
Conventional cancer treatment is limited by lack of selectivity, limited efficacy towards metastatic cancer and resistive mechanisms acquired by cancer cells. Thus, alternative cancer …
Number of citations: 2 search.proquest.com

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